molecular formula C15H17NO4S2 B2973456 3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1448051-11-3

3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2973456
CAS No.: 1448051-11-3
M. Wt: 339.42
InChI Key: ZMCVKVRFCJWLHK-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating a thiophene heterocycle. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors . Benzenesulfonamide derivatives are a prominent class of compounds studied for their ability to interact with various biological targets. They are known to form strong hydrogen bonds and electrostatic interactions with enzyme active sites, which can modulate critical biological pathways . The integration of the thiophene ring, a common bioisostere, is a strategic feature often used to fine-tune the compound's pharmacokinetic and pharmacodynamic properties . Researchers are exploring similar compounds for a range of applications, including the inhibition of targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in neurological disorder research , as well as for their potential in cancer research related to pathways such as mTOR signaling . The presence of the sulfonamide group and the thiophene ring makes this compound a valuable chemical tool for probing biological mechanisms and for use in structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-acetyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11(17)12-5-3-6-13(9-12)22(19,20)16-10-15(2,18)14-7-4-8-21-14/h3-9,16,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCVKVRFCJWLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Nucleophilic Substitution: The benzenesulfonyl chloride reacts with 2-amino-2-(thiophen-2-yl)propan-1-ol under basic conditions to form the sulfonamide linkage.

    Acetylation: The final step involves the acetylation of the hydroxy group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anti-inflammatory properties. Studies could focus on its interaction with biological targets like enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs. The sulfonamide group is known for its antibacterial properties, and the thiophene ring can enhance binding affinity to biological targets.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can enhance binding through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide are compared below with analogous sulfonamide-thiophene hybrids to highlight key differences in substituents, synthesis, and biological activity.

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Biological Activity (IC₅₀) Synthesis Yield Key Reference
Target Compound: this compound 3-acetyl benzenesulfonamide; 2-hydroxy-2-(thiophen-2-yl)propyl chain Not reported Not reported -
2aa: N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide Phenylsulfonyl group; 3-oxo-1-phenylpropyl chain Antiproliferative activity unspecified 48%
Compound 26 () (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide 10.25 µM (breast cancer) Not specified
Compound 27 () (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide 9.70 µM Not specified
Compound 28 () (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide 9.55 µM Not specified
Compound 29 () (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one 9.39 µM Not specified

Key Observations

Structural Variations :

  • The target compound lacks the enamine (prop-1-enyl) linkage present in Compounds 26–29, which is critical for their antiproliferative potency. Instead, it features a hydroxylated propyl chain, which may enhance solubility but reduce planar rigidity compared to the conjugated enamine system .
  • Compound 2aa incorporates a phenylsulfonyl group and a 3-oxo-1-phenylpropyl chain, which introduces steric bulk and may limit binding affinity compared to smaller heterocyclic substituents in Compounds 26–29 .

Biological Activity: Compounds 26–29 exhibit IC₅₀ values of ~9–10 µM against breast cancer cells, outperforming doxorubicin (IC₅₀ ~30 µM) . Their activity is attributed to the enamine-thiophene scaffold and heterocyclic substituents (e.g., thiazole, pyrazole), which enhance interactions with cellular targets.

Synthesis and Efficiency: Compound 2aa was synthesized via a general procedure (GP 2) with a moderate yield (48%), suggesting room for optimization . No data is available for the target compound’s synthesis, but its hydroxylated sidechain may require protective-group strategies, increasing synthetic complexity.

Computational Insights: Density functional theory (DFT) methods (e.g., Becke’s hybrid functional , Lee-Yang-Parr correlation ) could predict the target compound’s electronic properties, such as charge distribution or frontier molecular orbitals, to rationalize reactivity or binding. Tools like Multiwfn enable wavefunction analysis to compare electrostatic potentials or electron localization with analogs.

Biological Activity

3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzenesulfonamide moiety, an acetyl group, and a thiophene ring. Its synthesis typically involves a multi-step process starting from appropriate precursors that include thiophene derivatives and sulfonamide compounds. The synthetic pathway often employs methods such as nucleophilic substitution and acylation reactions to achieve the desired structure.

Structural Data

The crystal structure of related compounds indicates that the compound may exhibit specific bond lengths and angles that are conducive to biological activity. For instance, the C—N bond lengths in similar compounds suggest a localized double bond character which may influence the compound's reactivity and interaction with biological targets .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial effects comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli31.25 - 125Bacteriostatic
Pseudomonas aeruginosa62.5 - 250Moderate

The mechanism of action is believed to involve inhibition of protein synthesis and disruption of cell wall integrity, leading to bacterial cell death .

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This property suggests potential therapeutic applications in treating inflammatory diseases .

Other Biological Activities

Preliminary studies have also explored the compound's activity against fungal pathogens and its cytotoxic effects on cancer cell lines. The results indicate moderate antifungal activity, with MIC values higher than those observed for standard antifungal agents like nystatin . Furthermore, cytotoxicity assays reveal that while some derivatives are cytotoxic to cancer cells, the selectivity index varies significantly among different cell lines.

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of the compound against MRSA (Methicillin-resistant Staphylococcus aureus), it was found that the compound exhibited a significant reduction in biofilm formation compared to untreated controls. The biofilm inhibition concentration (MBIC) ranged from 62.216 to 124.432 µg/mL, indicating its potential as a therapeutic agent in managing biofilm-associated infections .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanism of the compound using LPS-stimulated macrophages. The results demonstrated a marked decrease in TNF-alpha production upon treatment with the compound, suggesting that it may modulate inflammatory pathways effectively .

Q & A

Q. How can the synthesis of 3-acetyl-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization involves stepwise functionalization of the benzenesulfonamide core. For example, coupling the thiophene-propanol moiety via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) may enhance reaction efficiency . Monitoring intermediates via HPLC and adjusting stoichiometric ratios (e.g., molar equivalents of acetylating agents) can mitigate side reactions. Purity is improved using column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify key groups (e.g., acetyl resonance at ~2.5 ppm for CH3_3, sulfonamide NH at ~7.5 ppm, and thiophene protons at 6.5–7.2 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ expected for C16_{16}H18_{18}NO4_4S2_2).
  • IR : Confirms sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. For instance, ICReDD’s workflow integrates reaction path searches using Gaussian or ORCA software to predict regioselectivity in sulfonamide derivatization . Molecular docking (AutoDock Vina) can screen interactions with biological targets (e.g., enzymes), guiding experimental prioritization of synthetic routes .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.
  • Structural Analog Comparison : Compare with analogs (e.g., morpholinyl or chloro-substituted benzenesulfonamides ) to isolate structure-activity relationships. Contradictions may arise from impurities; validate via LC-MS/MS .

Experimental Design & Data Analysis

Q. How to design experiments to study the hydrolytic stability of the acetyl group in aqueous environments?

Methodological Answer:

  • pH-Varied Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via UV-Vis (λ~270 nm for acetyl absorption) and LC-MS to identify hydrolysis products (e.g., free sulfonamide).
  • Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-lives. Control for temperature and ionic strength .

Q. What advanced separation techniques are suitable for isolating diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with isopropanol/heptane mobile phases.
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) .

Mechanistic & Application-Oriented Questions

Q. How does the thiophene moiety influence the compound’s electronic properties and binding affinity?

Methodological Answer:

  • Computational Analysis : DFT calculates electron density maps (e.g., Mulliken charges) to show thiophene’s electron-rich nature, enhancing π-π stacking with aromatic residues in target proteins.
  • SAR Studies : Synthesize analogs replacing thiophene with furan or phenyl groups. Compare binding (e.g., SPR assays) to quantify contributions .

Q. What in silico tools are effective for screening this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Virtual Screening : Use SwissDock or Glide to dock the compound into kinase ATP-binding pockets (e.g., EGFR or JAK2).
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability. Prioritize targets with low RMSD (<2 Å) and consistent hydrogen bonding .

Data Contradiction & Reproducibility

Q. How to address inconsistencies in reported solubility data for this sulfonamide?

Methodological Answer:

  • Standardized Protocols : Follow OECD 105 guidelines for shake-flask solubility tests in PBS/DMSO mixtures.
  • Particle Size Control : Use ball milling to ensure uniform particle distribution (<10 µm). Compare with literature using the same solvents (e.g., logP vs. experimental solubility) .

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